Hydroxy-PEG6-CH2-Boc

描述

属性

IUPAC Name |

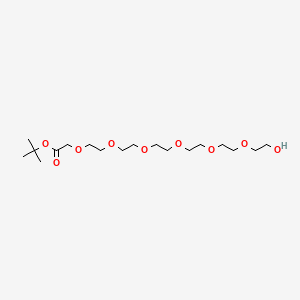

tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPCFQUBUVPQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Hydroxy-PEG6-CH2-Boc for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the properties, synthesis, and applications of Hydroxy-PEG6-CH2-Boc, a bifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed technical data, a representative synthesis protocol, and visual diagrams to support researchers in leveraging this versatile molecule.

Core Properties of this compound

This compound, with the CAS Number 297162-47-1, is a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine. The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and permeability of the resulting conjugate molecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and chemical handling.

| Property | Value |

| CAS Number | 297162-47-1 |

| Molecular Formula | C₁₈H₃₆O₉ |

| Molecular Weight | 396.48 g/mol |

| IUPAC Name | tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate |

| Linear Formula | C18H36O9 |

| InChI | 1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 |

| InChI Key | BHPCFQUBUVPQGG-UHFFFAOYSA-N |

| Physical Form | Solid or liquid |

| Purity | Typically ≥95% |

| Density | 1.086 ± 0.06 g/cm³ |

| Flash Point | 151.3 ± 20.8 °C |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Safety Information

It is essential to handle this compound with appropriate safety precautions. The following table outlines its key safety classifications.

| Hazard Class | Description |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Application in PROTACs and Drug Delivery

This compound is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The PEG linker in molecules like this compound plays a crucial role in connecting the target-binding ligand (warhead) to the E3 ligase-binding ligand.[3] The length and flexibility of the PEG chain are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4] The hydrophilicity imparted by the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[1]

The hydroxyl and Boc-protected amine groups provide orthogonal handles for conjugation. The hydroxyl group can be activated for coupling, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions. This bifunctionality makes it a versatile linker for constructing complex drug delivery systems and other advanced therapeutics.

Experimental Protocols

While the precise, proprietary synthesis protocol for commercially available this compound is not publicly detailed, a representative synthesis can be inferred from established methods for creating similar Boc-protected PEG derivatives. The following is a generalized, two-step experimental protocol for the synthesis of a Boc-protected PEG linker, which can be adapted for this compound.

Representative Synthesis of a Boc-Protected PEG Linker

Part 1: Mono-Boc Protection of a PEG Diamine

This procedure is based on a general method for the selective mono-Boc protection of diamines.

Materials:

-

Hexaethylene glycol diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)

-

Anhydrous Methanol

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator

Procedure:

-

Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This in-situ generation of HCl forms the mono-hydrochloride salt of the diamine.

-

Allow the reaction to stir at 0°C for 30 minutes.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous dichloromethane (DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc-protected PEG diamine.

Part 2: Conversion to this compound

Further chemical modifications would be required to convert the remaining amine to a hydroxyl group and introduce the acetate moiety. This would likely involve a multi-step process including, but not limited to, diazotization followed by hydrolysis to convert the amine to a hydroxyl group, and subsequent reaction with a protected form of acetic acid.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts related to the application and synthesis of this compound.

References

A Technical Guide to Hydroxy-PEG6-CH2-tert-butyl ester: A Versatile Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxy-PEG6-CH2-tert-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, key applications, and detailed experimental protocols for its use.

Core Compound Identification and Properties

The compound, commonly referred to as Hydroxy-PEG6-CH2-Boc, is more accurately described by its IUPAC name. The "Boc" in its common name refers to the tert-butyl ester protecting group for the carboxylic acid, not the more common tert-butyloxycarbonyl protection for amines.

| Property | Value |

| CAS Number | 297162-47-1[][2][3][4] |

| Molecular Weight | 396.48 g/mol [][2][4] |

| Molecular Formula | C₁₈H₃₆O₉[][2] |

| IUPAC Name | tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate[][4] |

| Structure | HO-(CH₂CH₂O)₆-CH₂-COO-C(CH₃)₃ |

| Physical Form | Liquid[2][4] |

| Purity | Typically ≥95%[2][4] |

| Storage Conditions | 4°C[2][4] |

Applications in Drug Development

Hydroxy-PEG6-CH2-tert-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive functional groups—a hydroxyl (-OH) group and a protected carboxylic acid (-COOH).[5][6] This architecture allows for the sequential and controlled conjugation of two different molecules. The PEG component confers several advantageous properties to the final conjugate, including:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules.[7][8][9]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in the body.[][10]

-

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the potential for an immune response.[][8][10]

-

Biocompatibility: PEG is well-tolerated in biological systems and approved for various biomedical applications.[9][10]

These properties make it an ideal linker for advanced therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and the linker ensures the drug is delivered precisely, minimizing off-target toxicity.[][8][11]

-

PROTACs: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] The PEG linker connects the target protein binder to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and effective ternary complex.[2][7]

Experimental Protocols

The utility of this linker lies in the orthogonal reactivity of its terminal groups. The tert-butyl ester is stable under basic conditions, allowing the hydroxyl group to be modified first. Subsequently, the ester can be cleaved under acidic conditions to reveal the carboxylic acid for a second conjugation step.

Protocol 1: Deprotection of the tert-Butyl Ester

This procedure unmasks the carboxylic acid, making it available for conjugation, typically with an amine-containing molecule via amide bond formation.

Materials:

-

Hydroxy-PEG6-CH2-tert-butyl ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Hydroxy-PEG6-CH2-tert-butyl ester in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

-

Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.[4]

-

Remove the DCM and excess TFA by rotary evaporation.

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3]

-

The resulting product is the deprotected carboxylic acid (HO-PEG6-CH2-COOH) as its TFA salt.

-

For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate), and wash with a saturated aqueous solution of NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.[3]

Protocol 2: Conjugation of the Hydroxyl Group

The terminal hydroxyl group can be activated or reacted with various functional groups. A common application is the activation with a leaving group (e.g., tosylate) for subsequent reaction with a nucleophile.

Materials:

-

Hydroxy-PEG6-CH2-tert-butyl ester

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

Procedure:

-

Dissolve the Hydroxy-PEG6-CH2-tert-butyl ester in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add Triethylamine (1.5 equivalents) followed by the slow, portion-wise addition of p-Toluenesulfonyl chloride (1.2 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure tosylated PEG linker.

Logical and Experimental Workflows

The sequential use of the linker's functional groups is fundamental to its application. Below is a conceptual workflow for the synthesis of a PROTAC, illustrating the logical relationship between the components.

Caption: Conceptual workflow for PROTAC synthesis using a heterobifunctional PEG linker.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Hydroxy-PEG3-t-butyl ester, 186020-66-6 | BroadPharm [broadpharm.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. purepeg.com [purepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. chempep.com [chempep.com]

- 11. Multi-Arm PEGs for ADCs [jenkemusa.com]

An In-Depth Technical Guide to the Structure and Functional Groups of Hydroxy-PEG6-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Groups

This compound, with the IUPAC name tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, is a chemical entity composed of a six-unit polyethylene glycol (PEG) chain. This central PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[1][2] The molecule is flanked by two distinct functional groups: a terminal primary hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group.[3]

The terminal hydroxyl group offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for its conjugation to a variety of molecules.[4] The Boc-protected amine provides a latent primary amine. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the highly reactive primary amine for subsequent conjugation reactions.[5][6] This differential reactivity of the two terminal functional groups makes this compound a valuable heterobifunctional linker in multi-step synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for experimental design, including reaction stoichiometry and purification protocols.

| Property | Value |

| CAS Number | 297162-47-1 |

| Molecular Formula | C18H37NO8 |

| Molecular Weight | 395.49 g/mol |

| Appearance | Liquid or Solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C, Sealed in dry conditions.[7] |

| Density | 1.086 ± 0.06 g/cm³[5] |

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound: Boc deprotection to expose the primary amine and a general protocol for the subsequent conjugation of the exposed amine to a carboxylic acid-containing molecule.

Boc Deprotection Protocol

This procedure outlines the removal of the Boc protecting group to yield the free primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution (a common concentration is 20-50% v/v TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[9]

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

-

For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

General Amide Coupling Protocol

This protocol describes the conjugation of the deprotected Hydroxy-PEG6-CH2-NH2 to a molecule containing a carboxylic acid, a common step in the synthesis of PROTACs.

Materials:

-

Deprotected Hydroxy-PEG6-CH2-NH2 (from the previous protocol)

-

Carboxylic acid-containing molecule of interest (e.g., a warhead for a PROTAC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected Hydroxy-PEG6-CH2-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired conjugate.

Applications in Drug Development

The unique structure of this compound makes it a highly versatile tool in modern drug development.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] The linker connecting the target protein binder (warhead) and the E3 ligase binder is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[11] The PEG chain of this compound enhances the solubility and cell permeability of the PROTAC molecule.[11] The defined length of the six ethylene glycol units provides optimal spacing between the two binding moieties, which is crucial for efficient ternary complex formation.[12]

Utility in Bioconjugation

Beyond PROTACs, this compound is valuable in a wide range of bioconjugation applications.[] It can be used to link therapeutic agents to antibodies in the development of antibody-drug conjugates (ADCs), where the PEG linker can improve the pharmacokinetic profile of the ADC.[9] The ability to selectively deprotect the Boc group allows for a controlled and stepwise synthesis of complex biomolecules, minimizing the formation of undesirable side products.[5]

References

- 1. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. leapchem.com [leapchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the tert-butyloxycarbonyl (Boc) group stands as a fundamental tool for chemical synthesis, particularly in its application to polyethylene glycol (PEG) linkers. PEG linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by enhancing solubility, stability, and circulation half-life.[1][2][3] The strategic use of protecting groups is paramount for the successful construction of complex biomolecules, and the Boc group, with its unique characteristics, offers precise control over the reactivity of amine functionalities.[4][5]

This technical guide provides an in-depth exploration of the role of the Boc protecting group in PEG linkers. It will cover the core principles of Boc protection, its applications in advanced drug development, detailed experimental protocols for its implementation and removal, and quantitative data to inform experimental design.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render an amine group on a PEG linker unreactive.[4] This is crucial in multi-step synthetic strategies where other functional groups on the PEG linker or a conjugated molecule need to be selectively modified.[6][7] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[4][8]

The key features of the Boc protecting group include:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[4][]

-

Acid Labile: Its most defining characteristic is its susceptibility to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent reactions.[1][4][10] This orthogonality allows for selective deprotection without affecting other acid-stable protecting groups.[11][]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the controlled, stepwise assembly of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[4][6][13]

Applications in Drug Development

The use of Boc-protected PEG linkers is integral to the development of sophisticated therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): In ADC development, Boc-protected PEG linkers facilitate the precise attachment of potent cytotoxic payloads to monoclonal antibodies.[6][14] The PEG spacer enhances the solubility and stability of the ADC, while the Boc group allows for controlled conjugation strategies.[7][15][]

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6][13] Boc-protected PEG linkers are often used as the spacer connecting the two ligands, and their controlled deprotection is essential for the modular synthesis of these complex molecules.[4]

-

Peptide and Protein PEGylation: The selective modification of peptides and proteins with PEG chains (PEGylation) can significantly improve their therapeutic profiles.[15][][18] Boc-protected PEG linkers enable site-specific PEGylation by directing the conjugation to a specific amine after deprotection.

-

Nanomedicine and Surface Modification: Boc-protected PEG linkers are used to functionalize nanoparticles, liposomes, and other drug delivery systems.[7][] The PEG layer provides "stealth" properties, reducing immunogenicity and prolonging circulation, while the deprotected amine can be used to attach targeting ligands.[15]

Data Presentation: Quantitative Analysis

The efficiency of Boc protection and deprotection is critical for the overall success of a synthetic route. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers [4]

| Parameter | Value |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Equivalents of (Boc)₂O | 1.1 - 1.5 |

| Base | Diisopropylethylamine (DIPEA) or other non-nucleophilic base |

| Equivalents of Base | 2 - 3 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 3 - 12 hours |

| Typical Yield | >95% |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers [4]

| Reagent | Concentration | Solvent | Time (minutes) | Purity of Deprotected Product (by HPLC) |

| TFA | 20% | DCM | 30 | ~90% |

| TFA | 50% | DCM | 5 | 78% |

| TFA | 50% | DCM | 60 | >95% |

| HCl | 4M | Dioxane | 5 | ~80% |

| HCl | 4M | Dioxane | 60 | >95% |

Table 3: Comparison of Boc and Fmoc Protecting Groups [4][][11][18]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high yields and purity in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[4]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[4]

-

Stir the reaction mixture at room temperature for 3-12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[4]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[4][20]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (concentration of 0.1-0.2 M).[20]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[20]

-

If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[20]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[20]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[20]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[20]

-

Co-evaporation with toluene can help remove residual TFA.[20]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[20]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[4]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[4]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[4]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[4]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[4]

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[4]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[4]

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).[4]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.[4]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[4]

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[4]

Mandatory Visualization

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 11. biosynth.com [biosynth.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. purepeg.com [purepeg.com]

- 18. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Spacer - The Critical Role of Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[4][5] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5][6]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data from case studies, detailed experimental protocols for key assays, and visual representations of crucial processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs: A Balancing Act

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[5]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the overall polarity of the molecule. This enhanced solubility is crucial not only for in vitro assays but also for improving the pharmacokinetic profile of a potential drug candidate.[5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] Longer PEG linkers can, in some cases, allow the PROTAC to adopt a more compact conformation, which may shield its polar surface area and facilitate membrane traversal.[8] However, there is a delicate balance, as excessive PEGylation can also negatively impact permeability.[5]

Optimizing Ternary Complex Formation

The primary function of the PROTAC is to induce the formation of a productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination of the target protein.[4][9]

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][9]

-

Too long: Conversely, an excessively long and flexible linker can result in an unstable or non-productive complex due to a high entropic penalty upon binding. This can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[5]

Therefore, the optimal linker length is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair.[4][5]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the in vitro degradation efficacy and other key parameters of PROTACs targeting different proteins.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

This table presents a synthesized comparison of BRD4-targeting PROTACs composed of the JQ1 inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Data compiled for illustrative purposes based on trends observed in published studies.[6]

Interpretation: In this BRD4-targeting system, a PEG5 linker demonstrates the highest potency (lowest DC₅₀) and greatest efficacy (highest Dₘₐₓ), highlighting the existence of an optimal linker length.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

This table summarizes data from a study on ERα degradation using PROTACs with varying linker lengths, recruiting the VHL E3 ligase in the MCF7 cell line.

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| 9 | >1000 | <20 |

| 12 | ~500 | ~60 |

| 16 | ~100 | >90 |

| 19 | ~750 | ~50 |

| 21 | >1000 | <30 |

Data summarized from a study on ERα degradation.[5]

Interpretation: For ERα degradation, a 16-atom linker was found to be optimal, with linkers both shorter and longer than this resulting in significantly reduced degradation.

Table 3: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

This table shows data from a study on BTK degraders, illustrating that in some systems, longer linkers can be more potent.

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG2 | 80 | ~70 |

| PEG4 | 30 | ~85 |

| PEG6 | 10 | >90 |

| PEG8 | 25 | ~90 |

Data summarized from a study on BTK degraders.[5]

Interpretation: In this particular BTK-targeting PROTAC series, a trend towards increased potency was observed with longer PEG linkers, with the PEG6 linker showing the best performance.

Table 4: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

This table highlights that a minimum linker length may be required to observe any degradation.

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| 7 | No Degradation | 0 |

| 12 | ~500 | ~70 |

| 16 | ~50 | ~90 |

| 21 | 3 | >95 |

| 29 | 292 | ~75 |

Data summarized from a study on TBK1 degradation.[1][5]

Interpretation: For TBK1, no degradation was observed with linkers shorter than 12 atoms. The 21-atom linker was found to be the most potent in this series.

Table 5: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

This table illustrates the impact of PEG linker length on cell permeability and oral bioavailability for the BRD4-targeting PROTAC series.

| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.8 | 15 |

| PEG4 | 2.5 | 25 |

| PEG5 | 2.2 | 30 |

| PEG6 | 1.5 | 20 |

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Data compiled for illustrative purposes.[6]

Interpretation: The data suggests that for this BRD4-targeting PROTAC, a PEG5 linker provides the best balance of properties, leading to the highest oral bioavailability.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC-mediated protein degradation pathway.

A flowchart of the typical experimental workflow for PROTAC evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: In-Cell Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][10]

Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ) of a PROTAC.

Materials:

-

Relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4)

-

6-well cell culture plates

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[4][10]

-

Prepare serial dilutions of the PROTAC in fresh culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[4]

-

Include a vehicle control (DMSO) at a final concentration consistent across all wells (e.g., ≤ 0.1%).[10]

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

-

Incubate the cells for a specified time (e.g., 24 hours).[4]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detect the signal using an ECL substrate and an imaging system.[4]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[4]

-

Normalize the target protein band intensity to the loading control.[4]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4][5]

-

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol outlines a general approach for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[9][11]

Objective: To quantify the formation of the ternary complex and assess the cooperativity of binding.

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

-

PROTAC of interest

-

TR-FRET donor fluorophore-conjugated antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

-

-

Assay Setup:

-

In a suitable microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.

-

Include controls with only the POI and E3 ligase (no PROTAC) to determine the background signal.

-

Add the donor and acceptor antibodies to all wells.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 180 minutes) to allow the components to reach equilibrium.[11]

-

-

Measurement:

-

Measure the TR-FRET signal using a microplate reader, recording the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., 520 nm / 490 nm).[11]

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," and the peak of the curve represents the optimal concentration for ternary complex formation.

-

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a general workflow for an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect ternary complex formation.[12][13]

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Biotinylated POI

-

Tagged E3 ligase complex (e.g., FLAG-tagged)

-

PROTAC of interest

-

Streptavidin-coated Donor beads

-

Anti-tag Acceptor beads (e.g., Anti-FLAG)

-

Assay buffer

-

Microplate reader capable of AlphaLISA measurements

Procedure:

-

Assay Setup:

-

In a microplate, combine the biotinylated POI, tagged E3 ligase, and a serial dilution of the PROTAC.[12]

-

Incubate the mixture to allow for complex formation.

-

-

Bead Addition:

-

Add the AlphaLISA Donor and Acceptor beads to the wells.

-

Incubate the plate in the dark to allow for bead-complex binding.

-

-

Measurement:

-

Measure the AlphaLISA signal using a compatible microplate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the PROTAC concentration. Similar to TR-FRET, a bell-shaped curve is expected, and the data can be used to determine the optimal concentration for ternary complex formation.[12]

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[5] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and experimental protocols provided in this guide underscore the critical importance of systematic linker optimization. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, the rational design of PEG linkers will continue to be a key factor in the development of PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating their translation into transformative therapies.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. SLAS2024 [slas2024.eventscribe.net]

An In-depth Technical Guide to the Solubility and Stability of Hydroxy-PEG6-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG6-CH2-Boc, a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for optimizing reaction conditions, formulation, and storage to ensure the integrity and efficacy of the final therapeutic product.

Core Concepts: Structure and Physicochemical Properties

This compound, characterized by a hydroxyl (-OH) group at one terminus and a Boc-protected amine on a short alkyl chain at the other, is connected by a hexaethylene glycol (PEG6) spacer. This structure imparts a unique combination of hydrophilicity and selective reactivity. The PEG6 chain enhances aqueous solubility, a desirable trait for many biological applications. The terminal hydroxyl group offers a reactive site for further conjugation, while the tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine under neutral to basic conditions, allowing for its selective deprotection under acidic conditions.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, particularly the hydrophilic nature of the polyethylene glycol chain. While specific quantitative solubility data for this exact molecule is not extensively published, data from structurally similar compounds and general principles of PEG chemistry provide a strong predictive framework.

Qualitative Solubility: Based on the properties of analogous short-chain PEG derivatives, this compound is expected to be soluble in a range of polar solvents. A structurally related compound, N-(Boc-PEG3)-N-bis(PEG2-alcohol), is known to be soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF)[1]. This suggests a broad solubility profile for this compound in both aqueous and common organic solvents used in bioconjugation.

Quantitative Solubility Data (Predicted): The following table summarizes the predicted solubility of this compound in various solvents, based on the behavior of similar PEGylated molecules. These values should be considered as estimates and may vary depending on experimental conditions such as temperature and purity.

| Solvent | Predicted Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Soluble |

Stability Profile

The stability of this compound is primarily influenced by the chemical lability of the Boc protecting group and the ether linkages within the PEG chain.

pH Stability: The tert-butyloxycarbonyl (Boc) group is a well-established acid-labile protecting group for amines. Consequently, this compound will exhibit pH-dependent stability.

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions, exposing the primary amine. The rate of hydrolysis is dependent on the acid strength and temperature.

-

Neutral to Basic Conditions (pH 7-14): The Boc group is generally stable under neutral to basic conditions, as well as in the presence of many nucleophiles. This allows for selective reactions at the hydroxyl terminus without affecting the protected amine.

Temperature and Oxidative Stability: Polyethylene glycol chains are generally stable at room temperature. However, they can be susceptible to oxidative degradation, especially at elevated temperatures and in the presence of transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts. For long-term storage, it is advisable to keep the compound in a cool, dark place and under an inert atmosphere if possible.

Storage Recommendations:

-

Long-term: Store at -20°C in a tightly sealed container, protected from light and moisture.

-

Short-term: Can be stored at 2-8°C for short periods.

-

In Solution: It is recommended to prepare solutions fresh. If storage is necessary, solutions should be stored at -20°C.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment by HPLC

This protocol describes a general method for evaluating the stability of this compound under different pH conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Buffer solutions of different pH values (e.g., pH 2, 4, 7.4, 9)

-

HPLC system with a suitable detector (e.g., UV, CAD, ELSD, or MS)

-

A suitable HPLC column (e.g., C18)

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare working solutions by diluting the stock solution into the different pH buffer solutions to a final concentration suitable for HPLC analysis.

-

Transfer the working solutions into autosampler vials.

-

Immediately inject a sample from each vial at t=0 to determine the initial concentration and purity.

-

Incubate the vials at a controlled temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated stability studies).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject samples from each vial onto the HPLC system.

-

Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the parent compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Assay.

Experimental Workflow for Stability Testing

Caption: Workflow for HPLC-Based Stability Assessment.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, has become an indispensable tool in the development of therapeutics, diagnostics, and research reagents. The strategic use of PEG linkers can dramatically improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This guide provides a comprehensive overview of the fundamental principles of using PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] PEG linkers are PEG chains that are chemically activated with reactive functional groups at one or both ends, enabling their covalent attachment to target biomolecules.[3][4] The process of PEGylation imparts several beneficial properties to the conjugated molecule.

Key Advantages of Using PEG Linkers:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions, which is particularly beneficial for drug formulation and delivery.[5][6]

-

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[5][7]

-

Increased Bioavailability and Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a prolonged circulation time in the bloodstream.[5][6][8] This often allows for less frequent dosing of therapeutic agents.[7]

-

Reduced Immunogenicity: The flexible PEG chains can create a "stealth" effect, masking immunogenic epitopes on the surface of the biomolecule and reducing the likelihood of an immune response.[5][7]

Quantitative Impact of PEGylation

The physicochemical properties of a bioconjugate are significantly influenced by the size and architecture of the attached PEG linker. The following tables summarize the quantitative effects of PEGylation on key parameters.

| PEG Molecular Weight (kDa) | Protein | Change in Hydrodynamic Radius (Rh) | Fold Increase in Circulation Half-Life | Reference(s) |

| 20 | Recombinant Human TIMP-1 | Not explicitly stated, but significant increase implied | ~25-fold (from 1.1 h to 28 h) | [6][8] |

| 5 | Human Serum Albumin | Rh increased from ~3.5 nm to ~4.2 nm | Not determined in this study | [9] |

| 10 | Human Serum Albumin | Rh increased from ~3.5 nm to ~5.2 nm | Not determined in this study | [9] |

| 20 (linear) | Human Serum Albumin | Rh increased from ~3.5 nm to ~6.1 nm | Not determined in this study | [9] |

| 20 (branched) | Human Serum Albumin | Rh increased from ~3.5 nm to ~6.4 nm | Not determined in this study | [9] |

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Circulation Half-Life.

| PEG Linker Length | Application | Key Observation | Reference(s) |

| Short (e.g., PEG4) | Antibody-Drug Conjugate (ADC) | May favor higher in vitro potency. | [3] |

| Intermediate (e.g., PEG8, PEG12) | Antibody-Drug Conjugate (ADC) | Often represents a balance between improved pharmacokinetics and retained potency. | [3] |

| Long (e.g., PEG24) | Antibody-Drug Conjugate (ADC) | Can exhibit a more significant reduction in cytotoxicity. | [3] |

| Long (e.g., 4-10 kDa) | Nanoparticles | Very effective at reducing non-specific cellular uptake. | [3] |

Table 2: Influence of PEG Linker Length on In Vitro Performance.

Experimental Protocols

Precise and reproducible bioconjugation requires well-defined experimental protocols. The following sections provide detailed methodologies for two common PEGylation chemistries.

Amine-Reactive PEGylation using NHS Esters

N-Hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for PEGylating proteins. They react with primary amines (e.g., the side chain of lysine residues and the N-terminus) to form stable amide bonds.[1][4]

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris or glycine buffer)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using dialysis or a desalting column.[1][4]

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[1]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][4] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[4]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][4] The optimal reaction time may vary depending on the protein.

-

Quenching: (Optional) Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.

-

Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[11][12][]

Sulfhydryl-Reactive PEGylation using Maleimides

Maleimide-functionalized PEG linkers react specifically with free sulfhydryl groups (e.g., from cysteine residues) to form stable thioether bonds. This chemistry is often used for site-specific PEGylation.[14]

Materials:

-

Protein or peptide with free sulfhydryl groups

-

Maleimide-activated PEG linker (e.g., mPEG-Maleimide)

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.

-

(Optional) Reduction of Disulfides: If the sulfhydryl groups are in the form of disulfide bonds, they can be reduced by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable buffer or organic solvent immediately before use.[14]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[14][15]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[14][15]

-

Purification: Purify the PEGylated product from unreacted reagents using size-exclusion chromatography or dialysis.[14][15]

Visualization of Workflows and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in bioconjugation and the conceptual impact of PEGylation.

Caption: General experimental workflow for bioconjugation using PEG linkers.

Caption: Impact of PEGylation on a protein's interactions in a biological system.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality and consistency of PEGylated products. A combination of analytical techniques is typically employed:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their apparent molecular weight. PEGylation increases the hydrodynamic size of a protein, causing it to migrate slower on an SDS-PAGE gel, resulting in a band shift.[16][17] This can be used to qualitatively assess the extent of PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius and is effective for separating PEGylated proteins from the unreacted protein and free PEG.[12][] Reversed-phase HPLC (RP-HPLC) can be used to separate positional isomers of PEGylated proteins.[]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the PEGylated conjugate, allowing for the calculation of the degree of PEGylation (the number of PEG chains attached per molecule).[2][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by integrating the signals from the PEG methylene groups and comparing them to signals from the protein.[19][20]

Conclusion

The use of PEG linkers in bioconjugation is a powerful and versatile strategy for enhancing the therapeutic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and length, and by employing well-controlled conjugation and purification methods, researchers can develop bioconjugates with optimized properties for their specific applications. The continued innovation in PEGylation chemistry and analytical techniques will undoubtedly lead to the development of even more effective and safer biotherapeutics in the future.

References

- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Protein PEGylation [jenkemusa.com]

- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 12. scielo.br [scielo.br]

- 14. broadpharm.com [broadpharm.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 17. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Hydroxy-PEG6-CH2-Boc: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Hydroxy-PEG6-CH2-Boc (CAS RN: 297162-47-1), a polyethylene glycol (PEG) derivative commonly utilized in bioconjugation and pharmaceutical research. Due to its increasing application, a thorough understanding of its safety profile and proper handling procedures is crucial for laboratory personnel. This document summarizes key safety data, outlines handling and emergency protocols, and provides a logical workflow for its safe use.

Chemical and Physical Properties

This compound, with the IUPAC name tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, is a 6-unit PEG derivative.[1] It is characterized by a terminal hydroxyl group and a Boc-protected amine group.[2] The presence of the hydrophilic PEG linker enhances the water solubility of molecules it is conjugated to.[1][2]

| Property | Value | Source |

| CAS Number | 297162-47-1 | [3][4] |

| Molecular Formula | C18H36O9 | [3] |

| Molecular Weight | 396.48 g/mol | [3] |

| Physical Form | Liquid or Solid | [3] |

| Density | 1.086 ± 0.06 g/cm³ | |

| Flash Point | 151.3 ± 20.8 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source:[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. This includes:

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Gloves must be inspected prior to use.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[5]

Storage

Store the compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.

Emergency Procedures

In the event of exposure or a spill, the following first-aid measures should be taken immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information before handling any chemical.

References

Methodological & Application

Synthesis of PROTACs Utilizing Hydroxy-PEG6-CH2-Boc: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the versatile linker, Hydroxy-PEG6-CH2-Boc. The inclusion of a polyethylene glycol (PEG) chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2][3] The this compound linker offers a hydroxyl group and a Boc-protected amine, allowing for a controlled, stepwise synthesis strategy.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][7][8]

The Role of the this compound Linker

The choice of linker is critical to the efficacy of a PROTAC. The PEG component of the this compound linker improves the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2][3] The length of the PEG chain is also a crucial parameter for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The terminal hydroxyl and Boc-protected amine groups on this linker allow for a modular and flexible synthetic approach, enabling the sequential and directional conjugation of the POI and E3 ligase ligands.

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. Actual yields and purity may vary depending on the specific ligands and reaction conditions.

| Step | Product | Starting Material Purity | Reaction Yield (%) | Final Product Purity (LC-MS) |

| 1. Boc Deprotection | Amine-PEG6-OH TFA Salt | >95% | ~95-99% (crude) | Not Applicable |

| 2. First Amide Coupling | POI-Linker Intermediate | >95% | 70-90% | >95% |

| 3. Hydroxyl Activation | POI-Linker-OTs | >95% | 85-95% (crude) | Not Applicable |

| 4. Second Amide Coupling | Final PROTAC | >95% | 50-80% | >98% |

Experimental Protocols

A representative two-step protocol for the synthesis of a PROTAC using the this compound linker is provided below. This protocol involves the initial deprotection of the Boc group, followed by sequential amide coupling reactions.

Experimental Workflow Diagram

Caption: Step-by-step PROTAC synthesis workflow.

Step 1: Boc Deprotection of this compound

This procedure removes the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.[9][10]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-